molecular formula C20H21N3O3S B2517507 N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 460996-72-9

N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2517507
CAS No.: 460996-72-9
M. Wt: 383.47
InChI Key: DDMJGFNRBUIGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 1-methyl-5-phenylimidazole moiety linked via a sulfanyl (thioether) bridge.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-23-17(14-7-5-4-6-8-14)12-21-20(23)27-13-19(24)22-16-10-9-15(25-2)11-18(16)26-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMJGFNRBUIGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Coupling with Dimethoxyphenyl Group: The final step involves coupling the imidazole-sulfanyl intermediate with a dimethoxyphenyl acetamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure characterized by:

  • Molecular Formula : C29H33N3O3S
  • Molecular Weight : 503.7 g/mol
  • Functional Groups : Contains dimethoxy and imidazole moieties which are known for their biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study on related compounds revealed:

  • In vitro Activity : Active against various pathogens including Escherichia coli and Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : Reported MIC values for similar structures were around 256 µg/mL, indicating effective antimicrobial potential.

Anticancer Properties

The anticancer activity of N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been evaluated through various studies:

  • Cell Line Studies : The compound demonstrated selective cytotoxicity towards several cancer cell lines, including those associated with breast and lung cancers.
  • Percent Growth Inhibition (PGI) : Similar compounds have shown PGIs ranging from 51% to 86% against different cancer types, suggesting a promising role in cancer therapy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy:

  • Target Enzymes : Investigations have highlighted its ability to inhibit enzymes crucial for metabolic pathways, such as acetylcholinesterase and other relevant enzymes involved in disease progression.
  • Mechanism of Action : The inhibition of these enzymes can lead to therapeutic effects in neurodegenerative diseases and metabolic disorders .

Case Study 1: Antimicrobial Efficacy

A synthesized derivative of this compound was tested against Mycobacterium tuberculosis. The results indicated not only in vitro effectiveness but also promising in vivo results in murine models, showcasing its potential as an antitubercular agent .

Case Study 2: Anticancer Activity

In a comparative study involving various synthesized acetamides, the compound exhibited significant cytotoxic effects on human cancer cell lines. The findings suggested that it could be developed further as a targeted anticancer therapy due to its selective action and lower toxicity towards normal cells .

Data Summary Table

Application AreaActivity TypeObservations
AntimicrobialIn vitro efficacyActive against E. coli, S. aureus
AnticancerCytotoxicityPGIs between 51% - 86% against cancer cells
Enzyme InhibitionAcetylcholinesterasePotential inhibitor for neurodegenerative diseases

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide with key analogs, emphasizing structural variations, synthesis methods, and inferred properties based on substituent effects:

Compound Name Key Structural Features Synthesis Highlights Reported or Inferred Properties References
This compound - 2,4-Dimethoxyphenyl group
- 1-Methyl-5-phenylimidazole
- Sulfanyl bridge
Likely analogous to : Coupling of substituted imidazole with activated acetamide precursors in DMF/tBuOK - Enhanced solubility (methoxy groups)
- Potential kinase inhibition (imidazole core)
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide - 4-Chlorophenyl group
- Same imidazole-sulfanyl core
Similar to : Substituted phenylamine coupled with imidazole-thiol intermediates - Higher lipophilicity (Cl substituent)
- Possible antimicrobial activity
N-(3-Acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide - 3-Acetylphenyl group
- Ketone functionality
: Acetylation of phenylamine followed by thioether formation - Increased hydrogen-bonding capacity (acetyl group)
- Screening candidate for enzyme inhibition
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide - Fluorophenyl-pyridine-imidazole hybrid
- Sulfinyl (oxidized sulfur) group
: Oxidation of sulfanyl to sulfinyl post-synthesis - Improved metabolic stability (sulfinyl)
- Kinase selectivity modulation
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives - Triazole-furan core
- Variable substituents on acetamide
: Multi-step synthesis with triazole-thiol intermediates - Anti-exudative activity (compared to diclofenac)
- Dose-dependent efficacy

Key Structural and Functional Insights

Substituent Effects on Bioactivity

  • Methoxy vs. Chloro Groups : The 2,4-dimethoxyphenyl group in the target compound likely enhances aqueous solubility compared to the 4-chlorophenyl analog (). Chlorine’s electron-withdrawing nature may increase membrane permeability but reduce solubility .
  • Sulfanyl vs.
  • Imidazole Modifications : The 1-methyl-5-phenylimidazole core is conserved across analogs, suggesting a role in π-π stacking or hydrophobic interactions with biological targets. Substituents on the imidazole (e.g., nitro groups in ) may alter electronic properties and binding affinities .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C18_{18}H20_{20}N2_{2}O3_{3}S
  • Molecular Weight : 342.43 g/mol

The compound contains an imidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that derivatives of imidazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized multiple imidazole derivatives and tested their activity against colon (HT-29) and breast (MCF-7) carcinoma cell lines. The results showed that several compounds exhibited considerable cytotoxicity, with some demonstrating IC50_{50} values in the low micromolar range against HT-29 cells, indicating strong potential for further development as anticancer agents .

Table 1: Cytotoxicity of Imidazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
Compound AHT-295.0
Compound BMCF-715.0
This compoundHT-29TBD

Antimicrobial Activity

The imidazole moiety is also associated with antimicrobial properties. Research into similar compounds has shown effectiveness against various pathogens. For example, studies have highlighted the efficacy of imidazole derivatives in inhibiting bacterial growth and their potential use as antifungal agents .

Table 2: Antimicrobial Efficacy of Imidazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound CE. coli8
Compound DS. aureus16
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the induction of apoptosis in cancer cells through the activation of caspases or inhibition of key signaling pathways related to cell proliferation and survival. Additionally, the compound may disrupt microbial cell membranes or interfere with metabolic pathways in pathogens .

Case Studies

Several case studies have documented the therapeutic potential of imidazole derivatives similar to this compound:

  • Study on Anticancer Activity : A study involving a series of imidazole derivatives demonstrated that certain substitutions significantly enhanced cytotoxicity against HT-29 cells. The findings suggested that structural modifications could lead to improved potency .
  • Antimicrobial Screening : Another research effort evaluated various imidazole compounds against a panel of bacterial strains, revealing promising results for compounds with specific functional groups that improved their antimicrobial efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.